molecular formula C20H15ClO3 B3894562 (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3894562
M. Wt: 338.8 g/mol
InChI Key: OJBOFQBJDCGWID-PKNBQFBNSA-N
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Description

The compound (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic molecule that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-(3-chlorophenyl)furan-2-carbaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the product while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one: can be compared with other chalcones and related compounds:

    (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the furan and chloro-substituted phenyl ring, resulting in different biological activities.

    (2E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.

    (2E)-3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains additional chlorine atoms, which can influence its chemical and biological properties.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c1-23-17-7-5-14(6-8-17)19(22)11-9-18-10-12-20(24-18)15-3-2-4-16(21)13-15/h2-13H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBOFQBJDCGWID-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

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